1-Acetyl-4-(2,4-difluorobenzyl)piperazine-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-4-(2,4-difluorobenzyl)piperazine-d8 is a deuterated derivative of 1-Acetyl-4-(2,4-difluorobenzyl)piperazine. This compound is often used in scientific research, particularly in the fields of chemistry and biology, due to its unique properties and applications. The deuterium labeling (indicated by the “d8” suffix) makes it especially useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Preparation Methods
The synthesis of 1-Acetyl-4-(2,4-difluorobenzyl)piperazine-d8 typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzyl chloride and piperazine.
Deuteration: The piperazine is deuterated to introduce deuterium atoms, resulting in piperazine-d8.
Acetylation: The deuterated piperazine is then acetylated using acetic anhydride to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Acetyl-4-(2,4-difluorobenzyl)piperazine-d8 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the fluorine atoms can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction.
Scientific Research Applications
1-Acetyl-4-(2,4-difluorobenzyl)piperazine-d8 has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in NMR spectroscopy due to its deuterium labeling, which helps in the analysis of complex molecular structures.
Biology: The compound is used in metabolic studies to trace the pathways of biochemical reactions.
Medicine: It serves as a model compound in drug development and pharmacokinetic studies.
Industry: The compound is utilized in the synthesis of other complex molecules and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Acetyl-4-(2,4-difluorobenzyl)piperazine-d8 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can affect the rate of chemical reactions, providing insights into reaction mechanisms and kinetics. In biological systems, it can be used to study enzyme-substrate interactions and metabolic pathways.
Comparison with Similar Compounds
1-Acetyl-4-(2,4-difluorobenzyl)piperazine-d8 can be compared with other similar compounds such as:
1-Acetyl-4-(2,4-difluorobenzyl)piperazine: The non-deuterated version, which lacks the deuterium labeling and is less useful in NMR spectroscopy.
1-Acetyl-4-(2,4-difluorobenzyl)piperidine: A similar compound with a piperidine ring instead of a piperazine ring, which may have different chemical and biological properties.
The uniqueness of this compound lies in its deuterium labeling, making it particularly valuable in analytical and research applications.
Properties
IUPAC Name |
1-[2,2,3,3,5,5,6,6-octadeuterio-4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O/c1-10(18)17-6-4-16(5-7-17)9-11-2-3-12(14)8-13(11)15/h2-3,8H,4-7,9H2,1H3/i4D2,5D2,6D2,7D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZKCIJUGHKLOD-DUSUNJSHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CC2=C(C=C(C=C2)F)F)([2H])[2H])([2H])[2H])C(=O)C)([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.